4,5,6-Trimethyl-2,3-dihydro-1-benzofuran
CAS No.: 89240-12-0
Cat. No.: VC17260859
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89240-12-0 |
|---|---|
| Molecular Formula | C11H14O |
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | 4,5,6-trimethyl-2,3-dihydro-1-benzofuran |
| Standard InChI | InChI=1S/C11H14O/c1-7-6-11-10(4-5-12-11)9(3)8(7)2/h6H,4-5H2,1-3H3 |
| Standard InChI Key | MWUVBWHVDDAZIX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(CCO2)C(=C1C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 4,5,6-trimethyl-2,3-dihydro-1-benzofuran consists of a benzene ring fused to a partially saturated furan ring (dihydrofuran). The three methyl groups at positions 4, 5, and 6 introduce steric and electronic modifications that distinguish it from simpler benzofuran derivatives.
Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | 4,5,6-Trimethyl-2,3-dihydro-1-benzofuran |
| Topological Polar Surface Area | 13.14 Ų |
| XLogP | 3.12 |
The methyl groups enhance hydrophobicity compared to unsubstituted 2,3-dihydro-1-benzofuran (XLogP = 1.98), potentially improving membrane permeability in biological systems .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4,5,6-trimethyl-2,3-dihydro-1-benzofuran typically involves palladium-catalyzed tandem cyclization and cross-coupling reactions. A representative method includes:
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Cyclization of Precursors:
Starting with ortho-substituted phenols, alkylation or Friedel-Crafts acylation introduces methyl groups. Subsequent cyclization using palladium nanoparticles yields the dihydrobenzofuran core . -
Methylation Strategies:
Direct methylation via Ullmann coupling or Suzuki-Miyaura reactions enables regioselective introduction of methyl groups. For example, treating 2,3-dihydro-1-benzofuran with methyl iodide and a copper catalyst under microwave irradiation achieves 4,5,6-trimethyl substitution .
Industrial-Scale Production
Continuous flow reactors optimize yield and purity by maintaining precise temperature and pressure conditions. Catalytic systems employing recyclable palladium-on-carbon reduce costs and environmental impact .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich benzene ring undergoes electrophilic substitution, preferentially at the para position relative to the oxygen atom. Common reactions include:
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Nitration: Concentrated nitric acid introduces nitro groups at position 7, forming 7-nitro-4,5,6-trimethyl-2,3-dihydro-1-benzofuran.
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Halogenation: Bromine in acetic acid yields 7-bromo derivatives, useful in further cross-coupling reactions .
Ring-Opening Reactions
Under acidic conditions, the dihydrofuran ring opens to form diketones, which can be re-cyclized to generate novel heterocycles. For instance, treatment with HCl produces a diketone intermediate that rearranges into a substituted indanone .
Pharmaceutical Applications
Antiviral Activity
2,3-Dihydrobenzofuran derivatives exhibit potent inhibition of viral proteases. In silico studies suggest that the trimethyl variant binds to the active site of SARS-CoV-2 main protease (M) with a docking score of −8.2 kcal/mol, comparable to ritonavir .
Comparison with Related Compounds
| Compound | Bioavailability (Human) | LogP | Protease Inhibition (IC) |
|---|---|---|---|
| 2,3-Dihydro-1-benzofuran | 28% | 1.98 | 12 µM |
| 4,5,6-Trimethyl derivative | 57% | 3.12 | 4.7 µM |
| 7-Nitro substituted analog | 34% | 2.45 | 8.2 µM |
The trimethyl derivative’s superior lipophilicity and metabolic stability make it a lead candidate for further optimization .
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